![molecular formula C5H10O5 B561445 XYLOSE, D-, [1-14C] CAS No. 19588-10-4](/img/no-structure.png)

XYLOSE, D-, [1-14C]

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

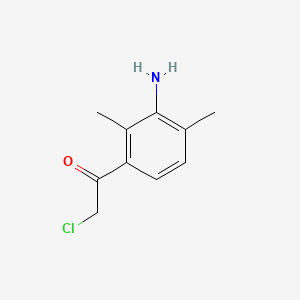

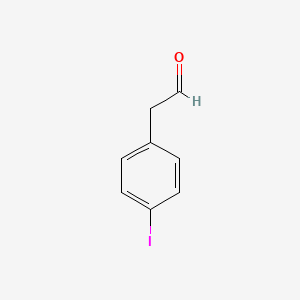

D-Xylose, also known as (+)-Xylose or Wood sugar, is a monosaccharide of the aldopentose type, which means that it contains five carbon atoms and includes an aldehyde functional group . It is a sugar first isolated from wood, and named for it . Xylose is classified as a monosaccharide, a type of sugar that is normally easily absorbed by the intestines . It is derived from hemicellulose, one of the main constituents of biomass .

Synthesis Analysis

Xylose is a major component of lignocellulose and the second most abundant sugar present in nature . The efficient utilization of xylose is required for the development of economically viable processes to produce biofuels and chemicals from biomass . Numerous efforts have been made to discover, characterize, and engineer the transporters and enzymes involved in xylose utilization to relieve glucose inhibition and to develop recombinant microorganisms to produce fuels and chemicals from xylose .Molecular Structure Analysis

The molecular structure of xylose consists of five carbon atoms, ten hydrogen atoms, and five oxygen atoms . It is a monosaccharide with a linear chain structure and a chemical formula of C5H10O5 . The acyclic form of xylose has a chemical formula HOCH2(CH(OH))3CHO .Chemical Reactions Analysis

The catalytic effect of Lewis acid on xylose conversion to furfural has been widely reported . The reaction network and kinetics were developed, where Al(OH)2+ was identified as the catalytically active species for isomerization between xylose, lyxose, and xylulose, while both Al(OH)2+ and H+ catalyze the sugar dehydration to furfural and side reactions leading to humins .Physical And Chemical Properties Analysis

Xylose appears as monoclinic needles or prisms . It has a density of 1.525 g/cm3 at 20 °C and a melting point of 144 to 145 °C .作用机制

The action of xylose isomerase depends on the presence of two divalent cations . A general mechanism where the first step is ring opening, which is followed by the extension of the substrate to an open-chain conformation, a proton shuttle with the participation of a structural water molecule and the rate-determining hydride shift .

未来方向

Xylose is considered to be a promising renewable resource for producing biofuels and chemicals . The suitability of xylanases for its application in food and feed, paper and pulp, textile, pharmaceuticals, and lignocellulosic biorefinery has led to an increase in demand of xylanases globally . After optimization, a furfural yield up to 90% from 1 M xylose was achieved over 40 mM AlCl3 and 100 mM HCl at 160 °C and 12 min .

属性

| 19588-10-4 | |

分子式 |

C5H10O5 |

分子量 |

152.122 |

IUPAC 名称 |

(2R,3S,4R)-2,3,4,5-tetrahydroxypentanal |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1/i1+2 |

InChI 键 |

PYMYPHUHKUWMLA-GQVCXODWSA-N |

SMILES |

C(C(C(C(C=O)O)O)O)O |

同义词 |

XYLOSE, D-, [1-14C] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

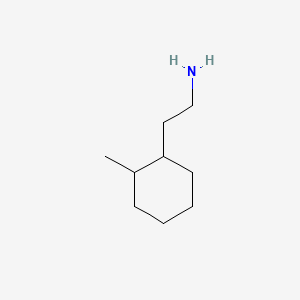

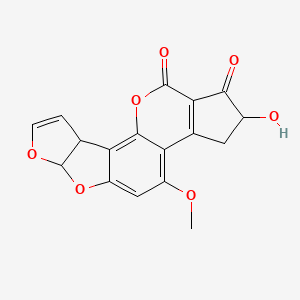

![2,7-Dichlorothiazolo[5,4-D]pyrimidine](/img/structure/B561363.png)

![(1R,4S,4'S,5'S,6R,6'S,8R,10Z,13R,14Z,16Z,20R,21R,24S)-4',21,24-trihydroxy-5',11,13,22-tetramethyl-6'-[(Z)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B561374.png)